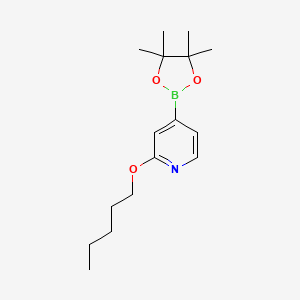

2-(Pentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.: 1346707-89-8

Cat. No.: VC15899853

Molecular Formula: C16H26BNO3

Molecular Weight: 291.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1346707-89-8 |

|---|---|

| Molecular Formula | C16H26BNO3 |

| Molecular Weight | 291.2 g/mol |

| IUPAC Name | 2-pentoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Standard InChI | InChI=1S/C16H26BNO3/c1-6-7-8-11-19-14-12-13(9-10-18-14)17-20-15(2,3)16(4,5)21-17/h9-10,12H,6-8,11H2,1-5H3 |

| Standard InChI Key | DYQNWMAWHOMWLB-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCCCCC |

Introduction

Applications in Organic Synthesis

Boronic esters are pivotal in organic synthesis due to their role in facilitating cross-coupling reactions. These reactions allow chemists to construct complex molecules by forming carbon-carbon bonds between aryl or vinyl halides and boronic esters.

Suzuki-Miyaura Cross-Coupling Reaction

This reaction involves the coupling of an aryl or vinyl boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction is highly efficient and tolerant of various functional groups, making it a cornerstone in modern organic synthesis.

Synthesis and Characterization

The synthesis of boronic esters typically involves the reaction of an aryl or vinyl halide with a boronic acid or its ester in the presence of a base. Characterization often involves NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

| Technique | Description |

|---|---|

| NMR Spectroscopy | Used to determine the structure and confirm the presence of specific functional groups. |

| Mass Spectrometry | Provides information about the molecular weight and fragmentation pattern of the compound. |

Safety and Handling

Boronic esters are generally considered stable but should be handled with care. They may react with water or alcohols to form boronic acids, which can be less stable. Proper storage conditions, such as dry environments, are recommended.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume